N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine
Description
N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine is a synthetic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a dioxothietan ring
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O4S/c11-10(12,13)6-1-2-8(9(3-6)15(16)17)14-7-4-20(18,19)5-7/h1-3,7,14H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNPUINTRPXITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine typically involves multiple steps:
Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the trifluoromethyl group.
Cyclization: The nitro-substituted intermediate is then subjected to cyclization with sulfur dichloride (SCl2) under controlled conditions to form the dioxothietan ring.
Amination: Finally, the cyclized product is treated with ammonia or an amine source to introduce the amine group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Oxidation: The amine group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkoxides or thiolates.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: N-[2-amino-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-[2-nitroso-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine.
Scientific Research Applications
Chemistry
In chemistry, N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, while the nitro group can be a precursor to bioactive amines.
Industry
In the industrial sector, this compound may be used in the development of agrochemicals and specialty chemicals. Its structural features can impart desirable properties such as increased potency and selectivity in target applications.
Mechanism of Action
The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-[2-nitro-4-(trifluoromethyl)phenyl]amine: Lacks the dioxothietan ring, making it less structurally complex.
N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-[2-nitro-4-(trifluoromethyl)phenyl]-1,1-dioxothietan-3-amine is unique due to the presence of both a dioxothietan ring and a trifluoromethyl group. This combination of functional groups is rare and imparts distinct chemical and physical properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
